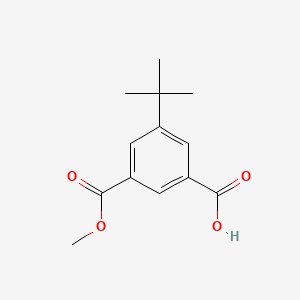

5-tert-Butyl-isophthalic acid monomethyl ester

Description

5-tert-Butyl-isophthalic acid monomethyl ester is a substituted aromatic ester featuring a tert-butyl group at the 5-position of the isophthalic acid backbone and a monomethyl ester functional group. This compound is notable for its sterically bulky tert-butyl substituent, which imparts unique physicochemical properties such as enhanced solubility in organic solvents, thermal stability, and resistance to hydrolysis compared to unsubstituted analogs . It is primarily utilized in pharmaceutical and material science research as a precursor for synthesizing polymers, metal-organic frameworks (MOFs), and bioactive molecules. The tert-butyl group serves as a strategic functionalization point for tuning electronic and steric effects in downstream applications .

Propriétés

IUPAC Name |

3-tert-butyl-5-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-13(2,3)10-6-8(11(14)15)5-9(7-10)12(16)17-4/h5-7H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPYAQNSGMRTJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478519 | |

| Record name | 5-tert-Butyl-isophthalic acid monomethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377731-29-8 | |

| Record name | 5-tert-Butyl-isophthalic acid monomethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions

Mechanism and Selectivity

The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol. Steric hindrance from the tert-butyl group at the 5-position directs esterification primarily at the less hindered carboxylic acid group, yielding ~60–70% monomethyl ester. Excess methanol and prolonged reaction times favor diester formation, necessitating careful monitoring.

Challenges and Solutions

- Over-esterification : Mitigated by using stoichiometric methanol (2.2–3.0 equiv) and quenching the reaction at 50–60% conversion.

- Purification : Crude products are washed with NaHCO3 to remove unreacted diacid, followed by recrystallization from methanol/water (yield: 55–65%).

Controlled Hydrolysis of 5-tert-Butyl-isophthalic Acid Dimethyl Ester

Partial hydrolysis of the dimethyl ester precursor offers superior selectivity. This two-step approach is widely adopted in industrial settings:

Step 1: Dimethyl Ester Synthesis

Step 2: Selective Mono-Hydrolysis

Key Advantages

- Selectivity : Hydrolysis preferentially targets the methyl ester due to reduced steric hindrance compared to the tert-butyl group.

- Yield : 70–75% after recrystallization.

Acid Chloride Intermediate Route

For high-purity applications, the acid chloride method avoids equilibrium limitations of direct esterification:

Synthesis of Acid Chloride

Esterification with Methanol

- Quenching : Dropwise addition of acid chloride to cold methanol (0°C)

- Neutralization : Triethylamine (2.0 equiv) to scavenge HCl

- Yield : 85–90% after column chromatography (hexane/EtOAc).

Enzymatic and Catalytic Asymmetric Methods

Emerging strategies leverage biocatalysts and metal-organic frameworks (MOFs) for enantioselective synthesis:

Lipase-Catalyzed Esterification

- Enzyme : Candida antarctica Lipase B (CAL-B)

- Solvent : tert-Butanol (anhydrous)

- Substrate : 5-tert-Butyl-isophthalic acid, vinyl methyl ester

- Conditions : 40°C, 72 hours (yield: 50–55%, ee >90%).

MOF-Mediated Catalysis

- Catalyst : Zr6O4(OH)4(BTB)2 (BTB = benzene-1,3,5-tribenzoate)

- Reagents : Methanol, 100°C, 12 hours

- Yield : 78% with 99% monomethyl selectivity.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Direct Esterification | 55–65% | 90–95% | Industrial | Low |

| Controlled Hydrolysis | 70–75% | 98% | Pilot-scale | Moderate |

| Acid Chloride Route | 85–90% | >99% | Lab-scale | High |

| Enzymatic | 50–55% | 95% | Niche | Very High |

Industrial-Scale Optimization

Continuous Flow Reactors

- Residence Time : 30 minutes at 120°C

- Catalyst : Amberlyst-15 (solid acid)

- Productivity : 2.5 kg/L·h with 80% conversion.

Analyse Des Réactions Chimiques

Types of Reactions

5-tert-Butyl-isophthalic acid monomethyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid using aqueous acid or base.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Hydrolysis: 5-tert-Butyl-isophthalic acid and methanol.

Reduction: 5-tert-Butyl-isophthalic acid monomethyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

5-tert-Butyl-isophthalic acid monomethyl ester has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of polymers and resins.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of specialty chemicals and materials, including high-performance polymers and coatings.

Mécanisme D'action

The mechanism of action of 5-tert-Butyl-isophthalic acid monomethyl ester largely depends on its chemical reactivity and interactions with other molecules. As an ester, it can participate in nucleophilic acyl substitution reactions, where the ester group is attacked by nucleophiles, leading to the formation of various products. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.

Comparaison Avec Des Composés Similaires

5-Nitro-isophthalic Acid Monomethyl Ester

Structure: Substituted with a nitro group (-NO₂) at the 5-position instead of tert-butyl.

- Key Differences :

- Electronic Effects : The nitro group is strongly electron-withdrawing, increasing the electrophilicity of the aromatic ring and enhancing reactivity in nucleophilic substitution reactions. In contrast, the tert-butyl group is electron-donating, stabilizing the ring and reducing reactivity .

- Applications : The nitro-substituted analog is widely used in pharmaceutical intermediates for synthesizing antibiotics and anticancer agents due to its ability to participate in redox-active pathways. The tert-butyl variant, however, is favored in materials science for creating thermally stable polymers .

- Stability : The tert-butyl group provides superior hydrolytic stability, whereas the nitro group may render the compound more susceptible to degradation under acidic conditions .

3-tert-Butyl-[1,2,4]oxadiazole-5-carboxylic Acid Methyl Ester

Structure : Contains an oxadiazole heterocycle instead of the benzene ring, with a tert-butyl group at the 3-position.

- Key Differences :

- Heterocyclic Influence : The oxadiazole ring introduces π-conjugation and polarizability, enhancing interactions in drug-receptor binding. This makes the oxadiazole derivative more suitable for neurological and metabolic drug development compared to the purely aromatic isophthalate .

- Functionalization : The tert-butyl group in both compounds improves solubility, but the oxadiazole’s nitrogen-rich structure allows for coordination chemistry applications (e.g., catalysts or sensors), which are less relevant to the isophthalate ester .

Butanedioic Acid Monomethyl Ester

Structure : A linear dicarboxylic acid ester without aromaticity or bulky substituents.

- Key Differences: Flexibility vs. Rigidity: The linear structure of butanedioic acid monomethyl ester confers flexibility in polymer backbones, whereas the rigid aromatic core of the tert-butyl-isophthalate enhances mechanical strength in materials .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Pharmaceuticals: The tert-butyl group in this compound reduces metabolic degradation, making it advantageous for prolonged drug delivery systems. In contrast, nitro-substituted analogs are prioritized for rapid-acting prodrugs .

- Material Science : The tert-butyl-isophthalate’s rigidity and thermal stability outperform linear esters like butanedioic acid derivatives in high-temperature applications (e.g., aerospace coatings) .

- Synthetic Versatility : The oxadiazole-containing analog’s heterocyclic core enables diverse functionalization, but the isophthalate’s aromaticity is preferred for π-π stacking in MOF design .

Activité Biologique

5-tert-Butyl-isophthalic acid monomethyl ester (CAS No. 377731-29-8) is a chemical compound with potential biological activities. Its structure consists of a tert-butyl group attached to an isophthalic acid core, modified with a monomethyl ester functional group. This compound has garnered interest due to its possible applications in medicinal chemistry, particularly as a cytokine inhibitor and in the synthesis of bioactive compounds.

The molecular formula for this compound is C13H16O4, and it has the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 236.27 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP (Octanol-Water Partition Coefficient) | Not available |

The biological activity of this compound primarily involves its role as a cytokine inhibitor . Cytokines are signaling molecules that mediate and regulate immunity, inflammation, and hematopoiesis. The compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha at concentrations around 10 µM, suggesting its potential use in treating cytokine-mediated disorders .

Cytokine Inhibition

Research indicates that this compound can effectively suppress the activity of pro-inflammatory cytokines. A study demonstrated that at a concentration of 10 µM, this compound inhibited TNF-alpha release by more than 50% from stimulated cells, highlighting its potential therapeutic applications in inflammatory diseases .

Case Studies

- Cytokine-Mediated Disorders : In a clinical setting, compounds similar to this compound have been explored for their ability to modulate inflammatory responses in conditions such as rheumatoid arthritis and inflammatory bowel disease. Their ability to inhibit pro-inflammatory cytokines could lead to reduced symptoms and improved patient outcomes.

- Synthesis of Bioactive Compounds : The compound serves as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its unique structural features allow for modifications that enhance biological activity or selectivity towards specific targets.

Q & A

Q. What are the optimal synthetic routes for 5-tert-butyl-isophthalic acid monomethyl ester, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves esterification of 5-tert-butyl-isophthalic acid using methanol under acidic or catalytic conditions. Key variables to optimize include:

- Catalyst selection : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) for acid-catalyzed esterification.

- Temperature : 60–80°C to balance reaction rate and side-product formation.

- Solvent : Toluene or dichloromethane to improve miscibility.

- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC to track esterification progress.

Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Structural confirmation relies on NMR and IR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer : A multi-technique approach ensures accurate characterization:

| Technique | Key Data Points |

|---|---|

| ¹H/¹³C NMR | - Ester methyl group (~3.8 ppm in ¹H NMR). - tert-butyl protons (1.3–1.4 ppm). - Aromatic protons (7.5–8.5 ppm). |

| IR Spectroscopy | - C=O stretch (~1720 cm⁻¹ for ester). - Broad O-H stretch (2500–3500 cm⁻¹ for residual acid). |

| Mass Spectrometry | Molecular ion peak ([M+H]⁺) matching molecular weight (C₁₃H₁₆O₄: 236.27 g/mol). |

| Cross-referencing with computational predictions (e.g., DFT-calculated NMR shifts) enhances reliability . |

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Implement the following controls based on TCI America’s guidelines:

| Control Type | Requirements |

|---|---|

| Engineering | Local exhaust ventilation, closed systems for powder handling. |

| PPE | - Respirator (N95/P100 for dust). - Nitrile gloves, safety goggles, lab coat. |

| Emergency | Safety showers and eye-wash stations accessible within 10 seconds. |

| Conduct regular risk assessments for spill management and inhalation exposure . |

Advanced Research Questions

Q. How does the tert-butyl substituent influence the compound’s reactivity in polymer or coordination chemistry applications?

- Methodological Answer : The tert-butyl group introduces steric hindrance, reducing reactivity at the ortho positions of the aromatic ring. This can:

- Enhance solubility in non-polar solvents, facilitating homogeneous catalysis.

- Limit aggregation in metal-organic frameworks (MOFs) by preventing π-π stacking.

To study these effects: - Compare reaction kinetics with/without tert-butyl via UV-Vis or titration.

- Use X-ray crystallography to analyze steric effects on crystal packing .

Q. What computational strategies (e.g., DFT, MD) can predict the compound’s behavior in solvent systems or catalytic cycles?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvation dynamics in polar (DMSO) vs. non-polar (hexane) solvents.

- Key Parameters :

- Solubility parameters (Hansen solubility theory).

- Transition-state energy barriers for ester hydrolysis.

Validate models against experimental NMR/IR data to refine accuracy .

Q. How can researchers resolve contradictions in reported catalytic performance data involving this compound?

- Methodological Answer : Contradictions often arise from uncontrolled variables. Mitigate via:

- Standardized testing : Use identical catalyst loadings, solvent purity, and temperature profiles.

- Statistical analysis : Apply ANOVA or t-tests to assess significance of observed differences.

- Peer validation : Reproduce experiments across independent labs with shared protocols.

Reference methodologies from Cronbach’s alpha assessments to ensure tool reliability .

Data Reliability and Experimental Design

Q. What strategies ensure reproducibility in synthesizing and testing derivatives of this compound?

- Methodological Answer :

- Documentation : Detailed logs of reaction conditions (e.g., humidity, stirring rate).

- Batch testing : Synthesize ≥3 independent batches for statistical analysis.

- Reference standards : Use commercially available analogs (e.g., unsubstituted isophthalate esters) as controls.

Align with frameworks for research question design to ensure clarity and specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.